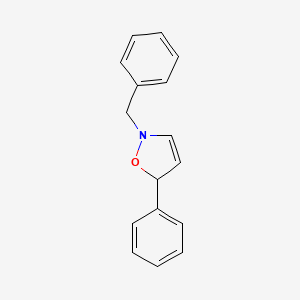

2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-phenyl-5H-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-3-7-14(8-4-1)13-17-12-11-16(18-17)15-9-5-2-6-10-15/h1-12,16H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPKMKDDNIVFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 2,5 Dihydro 1,2 Oxazoles Featuring Benzyl and Phenyl Substituents

Regioselective and Stereoselective Synthetic Pathways to the 2,5-Dihydro-1,2-Oxazole Scaffold

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in modern synthetic chemistry. Several robust methods have been developed to construct the 2,5-dihydro-1,2-oxazole ring with high fidelity.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrones with Alkenes)

The [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is one of the most powerful and convergent methods for constructing the dihydro-1,2-oxazole ring. This reaction is known for its high atom economy and its ability to create multiple stereocenters in a single step.

To synthesize 2-benzyl-5-phenyl-2,5-dihydro-1,2-oxazole, a suitable N-benzylnitrone is reacted with styrene (B11656). The nitrone acts as the three-atom component, providing the O-N-C framework, while styrene serves as the two-atom carbon component. The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory, which typically leads to the formation of the 5-substituted isoxazoline (B3343090). The reaction is often thermally allowed and can proceed without a catalyst, providing a direct route to the desired heterocyclic system. The concerted mechanism of this cycloaddition allows for the stereospecific transfer of the alkene's geometry to the newly formed ring.

Cyclization Strategies for Dihydro-1,2-Oxazole Ring Formation (e.g., from Chalcone Derivatives with Hydroxylamine)

An alternative and widely used strategy involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine (B1172632) or its derivatives. To obtain the target 2-benzyl-5-phenyl substitution pattern, benzalacetophenone (1,3-diphenyl-2-propen-1-one) could theoretically be reacted with N-benzylhydroxylamine.

The reaction proceeds via an initial Michael addition of the hydroxylamine nitrogen to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The use of a basic medium facilitates the reaction. This method provides good yields for 3,5-disubstituted 4,5-dihydroisoxazoles. While the direct use of N-benzylhydroxylamine is less commonly cited than hydroxylamine hydrochloride, this pathway represents a logical synthetic route to the N-benzylated product.

| Precursors | Reagents | Conditions | Product | Yield |

| Chalcone Derivative | Hydroxylamine hydrochloride, Base (e.g., NaOH) | Reflux in solvent (e.g., Ethanol) | 3,5-disubstituted-4,5-dihydro-1,2-oxazole | Moderate to Good |

| Triphenyl aminobenzaldehyde + Substituted acetophenone | Hydroxylamine hydrochloride, Base | Basic medium | Isoxazoline compounds | Not specified |

One-Step Construction Protocols (e.g., from Hydroxyalkyl Azides and Aldehydes)

While one-pot or one-step syntheses are highly sought after for their efficiency, the specific construction of the 2,5-dihydro-1,2-oxazole ring from hydroxyalkyl azides and aldehydes is not a prominently reported pathway in the reviewed scientific literature. Research into one-pot syntheses for related oxazole (B20620) and oxadiazole structures is more common, often utilizing different precursors and catalytic systems. nih.govrsc.org Therefore, this particular protocol is considered less established for the target compound compared to cycloaddition and cyclization strategies.

Catalytic Systems and Optimized Reaction Conditions for Dihydro-1,2-Oxazole Synthesis

The development of catalytic systems has significantly advanced the synthesis of dihydro-1,2-oxazoles, offering improved reaction rates, yields, and stereocontrol under milder conditions.

Application of Lewis Acid Catalysis in Dihydro-1,2-Oxazole Formation

Lewis acid catalysis is particularly effective in 1,3-dipolar cycloaddition reactions. Chiral Lewis acids can coordinate to the nitrone, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the alkene, accelerating the reaction and, crucially, controlling the stereochemical outcome.

For the synthesis of dihydro-1,2-oxazoles, chiral copper(II)-bisoxazoline complexes have proven to be effective catalysts. For instance, the use of Cu(OTf)₂-bisoxazoline can catalyze the reaction between nitrones and alkenes, yielding isoxazolidines with high enantioselectivities (up to 94% ee). The bidentate coordination of the nitrone to the chiral catalyst is key to achieving this high level of stereocontrol.

| Catalyst System | Reactants | Conditions | Key Outcome |

| Chiral Cu(II)-bisoxazoline | Electron-poor nitrones + Electron-rich alkenes | Room Temperature | High enantioselectivity (up to 94% ee) |

| Chiral Ligand-Copper(II) Triflate Complex | Nitrones + α′-Phosphoric enones | CH₂Cl₂ at 30°C | High enantioselectivity and endo/exo selectivity |

Transition Metal-Catalyzed Approaches (e.g., Copper or Ruthenium catalysis)

Transition metals beyond their role in Lewis acid catalysis offer diverse pathways for synthesizing these heterocyclic structures.

Copper Catalysis: Copper(I) catalysts, such as Cu(NCMe)₄, have been successfully employed in the 1,3-dipolar cycloaddition of ketonitrones to cyanamides to produce dihydro-1,2,4-oxadiazoles, a related heterocyclic system. nih.govorganic-chemistry.org DFT calculations support a concerted mechanism where the copper(I) center binds to the dipolarophile, activating it for cycloaddition. organic-chemistry.org Copper catalysis is also integral to cascade reactions that can produce oxazole rings from alkenes and azides, demonstrating the versatility of this metal in heterocyclic synthesis. rsc.org

Ruthenium Catalysis: Ruthenium catalysts are also valuable in heterocyclic synthesis. While well-known for catalyzing azide-alkyne cycloadditions (RuAAC) to form triazoles, ruthenium complexes have also been applied to the synthesis of oxazolines. researchgate.net For example, a dual system involving ruthenium(II) porphyrin and a simple copper salt has been developed for the cyclization of benzene (B151609) carboxylic acids with phenylethenes to yield 2,5-disubstituted oxazolines under mild conditions. This approach involves the formation of both an intermolecular C-N bond and an intramolecular C-O bond in series.

Development of Metal-Free Synthetic Routes and Green Chemistry Considerations

In recent years, significant efforts have been directed toward developing synthetic protocols that align with the principles of green chemistry, focusing on minimizing hazardous waste and energy consumption. For the synthesis of 2,5-dihydro-1,2-oxazoles, this has led to the exploration of metal-free reaction conditions and the use of alternative energy sources.

The 1,3-dipolar cycloaddition reaction is often thermally allowed and can proceed without any catalyst, making it an inherently attractive method from a green chemistry perspective. rsc.orgrsc.org Catalyst-free approaches avoid potential contamination of the final product with metal residues, which is particularly important in medicinal chemistry.

To further enhance the environmental friendliness of the synthesis, several green methodologies have been applied:

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent ("neat" conditions) is a core principle of green chemistry. The 1,3-dipolar cycloaddition of nitrones has been shown to be effective under solvent-free conditions, often with the application of heat. mdpi.com This approach not only eliminates solvent waste but can also lead to significantly reduced reaction times and improved yields. For example, the reaction between N-benzyl-C-phenylnitrone and a dipolarophile was completed in just 3 hours under solvent-free heating at 110 °C, yielding the desired cycloadduct in 63% yield. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijpsonline.comvanderbilt.edu In the context of isoxazoline synthesis, microwave heating can dramatically shorten reaction times from hours to minutes. mdpi.com This efficiency is due to the direct and uniform heating of the reaction mixture. The solvent-free cycloaddition of N-phenylnitrone derivatives, when heated via microwave irradiation at 80 °C, was completed in only 45 minutes, demonstrating a significant improvement over conventional heating methods. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative energy source. preprints.org Ultrasound irradiation can promote reactions through acoustic cavitation, enhancing mass transfer and reaction rates. One-pot syntheses of isoxazolines have been successfully performed in green solvents like water under ultrasonic conditions (47 kHz). mdpi.com This method often leads to high yields in very short reaction times (15-20 minutes) at room temperature, highlighting its efficiency and mildness. mdpi.com The use of trichloroisocyanuric acid (TCCA) as an oxidant in these reactions provides a safe and ecological alternative to heavy metal oxidants. nih.gov

These methodologies represent significant progress in the sustainable synthesis of the 2,5-dihydro-1,2-oxazole scaffold.

| Method | Conditions | Reactants | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free (Conventional Heating) | 110 °C | N-benzyl-C-phenylnitrone + Dipolarophile | 3 h | 63% | mdpi.com |

| Solvent-Free (Microwave) | 80 °C | N-phenylnitrone derivative + Dipolarophile | 45 min | ~72% | mdpi.com |

| Ultrasound in Water | 25 °C, 47 kHz | Aldehyde, Hydroxylamine, Alkene | 15-20 min | 75-90% | mdpi.com |

Strategies for Reaction Parameter Optimization and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and side products. For the 1,3-dipolar cycloaddition leading to 2,5-dihydro-1,2-oxazoles, several factors can be fine-tuned.

Solvent Selection: The choice of solvent can significantly influence the rate and selectivity of cycloaddition reactions. While green protocols favor water or solvent-free conditions, traditional organic solvents are also studied to understand their effects. frontiersin.org For instance, in one study optimizing a [3+2] cycloaddition, switching from methanol (B129727) to ethanol (B145695) showed a slight improvement, while more sterically hindered alcohols like iso-propanol and tert-butanol (B103910) led to a significant increase in diastereomeric ratio, indicating a strong solvent effect on selectivity. researchgate.net The use of ionic liquids has also been explored, which can act as both the solvent and promoter, sometimes increasing reaction rates and yields compared to conventional solvents like DMF. frontiersin.org

Temperature and Reaction Time: Temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates, but can sometimes negatively impact selectivity or lead to decomposition. In solvent-free cycloadditions, increasing the temperature from 40 °C to 110 °C reduced the reaction time from 96 hours to just 3 hours while maintaining a good yield. mdpi.com Microwave-assisted synthesis allows for rapid heating to a target temperature, enabling precise control and often leading to cleaner reactions with higher yields in shorter times compared to conventional refluxing. mdpi.com

Use of Additives and Catalysts: While metal-free synthesis is a goal, the use of non-metallic additives or organocatalysts can be a key strategy for optimization. In some three-component 1,3-dipolar cycloadditions, the addition of water to an organic solvent like THF was found to dramatically improve both the yield (to 88%) and regioselectivity. beilstein-journals.org In other cases, Lewis acids have been employed to enhance reaction rates and control stereoselectivity. frontiersin.org The choice of base is also critical when the nitrone is generated in situ from precursors like aldoximes.

Concentration and Stoichiometry: The concentration of reactants and their molar ratios are fundamental parameters to optimize. For example, in the synthesis of spiropyrrolidine-oxindoles via a 1,3-dipolar cycloaddition, increasing the amount of the isatin (B1672199) precursor from 1 to 1.5 equivalents improved the final product yield to 88%, likely by compensating for the instability of the intermediate azomethine ylide. beilstein-journals.org

Through the systematic optimization of these parameters, chemists can develop highly efficient and high-yielding protocols for the synthesis of specific target molecules like this compound.

| Parameter Optimized | Conditions Varied | Observation | Reference |

|---|---|---|---|

| Solvent | Methanol → Ethanol → tert-Butanol | Increased diastereomeric ratio (selectivity) from 68:32 to 97:3. | researchgate.net |

| Temperature (Solvent-Free) | 40 °C → 110 °C | Reaction time decreased from 96 h to 3 h with stable yield. | mdpi.com |

| Energy Source | Conventional Heating vs. Microwave | Reaction time reduced from 8 h to 45 min with improved yield. | mdpi.com |

| Additive | None vs. Water in THF | Improved regioselectivity and yield (up to 88%). | beilstein-journals.org |

| Stoichiometry | 1.0 equiv vs. 1.5 equiv of precursor | Yield improved to 88% due to stabilization of intermediate. | beilstein-journals.org |

Chemical Transformations and Mechanistic Investigations of 2,5 Dihydro 1,2 Oxazole Frameworks

Reactivity Profiles of the Dihydro-1,2-Oxazole Ring System

The chemistry of the 2,5-dihydro-1,2-oxazole ring is dominated by transformations that involve the cleavage of the N-O bond, leading to a diverse array of acyclic products. These reactions, along with potential modifications of the peripheral benzyl (B1604629) and phenyl groups, constitute the core reactivity of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole.

The cleavage of the N-O bond is the most characteristic reaction of the isoxazoline (B3343090) ring, as this bond is the weakest in the heterocyclic system. wikipedia.org This cleavage can be initiated under various conditions, including reductive, thermal, or photochemical stimuli, leading to synthetically useful intermediates like β-hydroxy ketones and γ-amino alcohols. beilstein-journals.org

Reductive ring cleavage is a common strategy. For instance, hydrogenolysis using catalysts like Raney Nickel is a well-established method for cleaving the N-O bond, which, after hydrolysis of the intermediate imine, yields a β-hydroxy ketone. beilstein-journals.org Other reducing systems, such as a combination of aluminum powder and copper(II) chloride, have been developed as a facile and economic alternative for the conversion of Δ²-isoxazolines to β-hydroxy ketones. lookchem.com The application of these methods to this compound would be expected to produce 1,4-diphenyl-3-(benzylamino)butan-1-ol or related acyclic structures depending on the specific reagents and reaction workup.

Beyond simple cleavage, the isoxazoline ring can undergo rearrangement reactions. The Baldwin rearrangement, for example, describes the thermal conversion of certain 4-isoxazolines into acyl aziridines. nih.govacs.org While the specific substrate is a 2,5-dihydro-1,2-oxazole (a 2-isoxazoline), related rearrangements involving N-O bond cleavage followed by ring contraction or other structural reorganizations are known for the broader class of isoxazolines. rsc.org Base-induced ring-opening of isoxazolinium salts can also lead to competitive formation of enamino derivatives and α,β-enones. clockss.org

| Reagent/Condition | Product Type from Ring Opening | Reference |

| Raney Nickel / H₂ | γ-Amino alcohol | beilstein-journals.org |

| Raney Nickel / AlCl₃ | β-Hydroxy ketone | beilstein-journals.org |

| Al / CuCl₂ | β-Hydroxy ketone | lookchem.com |

| Mo(CO)₆ | β-Hydroxy ketone | beilstein-journals.org |

| LiAlH₄ | γ-Amino alcohol | beilstein-journals.org |

| Heat (Thermal) | Aziridine derivatives (Baldwin Rearrangement) | nih.gov |

| Base | Enamino derivatives, α,β-enones | clockss.org |

The benzyl and phenyl groups attached to the 2,5-dihydro-1,2-oxazole core offer further opportunities for chemical modification.

The N-benzyl group can be cleaved under standard hydrogenolysis conditions (e.g., H₂ with a palladium catalyst), a common strategy for N-deprotection in heterocyclic chemistry. This would convert the title compound into 5-phenyl-2,5-dihydro-1,2-oxazole, freeing the nitrogen atom for subsequent reactions.

The C5-phenyl group is susceptible to electrophilic aromatic substitution. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation could introduce functional groups onto this aromatic ring. uomustansiriyah.edu.iq The regioselectivity of these substitutions (ortho, meta, or para) would be influenced by the electronic effect of the dihydro-oxazole ring to which it is attached. The heteroatom-containing ring can direct incoming electrophiles, although the specific directing effect would need experimental determination. numberanalytics.comyoutube.com Conversely, nucleophilic aromatic substitution is less likely unless the phenyl ring is activated by strongly electron-withdrawing groups. uomustansiriyah.edu.iqresearchgate.net

Oxidative Aromatization of 2,5-Dihydro-1,2-Oxazoles to Fully Aromatic 1,2-Oxazoles (Isoxazoles)

A key transformation of the 2,5-dihydro-1,2-oxazole framework is its dehydrogenation to the corresponding fully aromatic 1,2-oxazole, also known as an isoxazole (B147169). This oxidative aromatization creates a more stable, planar heterocyclic system that is a common motif in medicinal chemistry.

A variety of oxidizing agents have been successfully employed for the aromatization of dihydro-heterocycles, including the conversion of oxazolines and thiazolines to their respective azoles. rsc.org These methodologies are directly applicable to the oxidation of this compound to 2-Benzyl-5-phenylisoxazole.

Manganese dioxide (MnO₂) is a widely used, inexpensive, and heterogeneous oxidant for this purpose. organic-chemistry.orgrsc.org It is particularly effective for the oxidation of azolines, often requiring elevated temperatures. researchgate.net Another powerful reagent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a highly effective dehydrogenating agent for a wide range of hydroaromatic and heterocyclic compounds. rsc.orgsantiago-lab.com The reaction with DDQ is often rapid and proceeds under mild conditions. researchgate.net More recently, catalytic systems have been developed. For example, DDQ can be used in catalytic amounts with a stoichiometric co-oxidant like MnO₂. nih.gov Copper-catalyzed aerobic oxidation also presents an environmentally benign method for the conversion of azolines to azoles. documentsdelivered.com

| Oxidizing Agent/System | Typical Conditions | Comments | Reference(s) |

| Manganese Dioxide (MnO₂) | Reflux in solvent (e.g., Toluene, Dichloromethane) | Heterogeneous, requires excess reagent. | organic-chemistry.org, researchgate.net |

| DDQ | Stoichiometric, room temp. or mild heat (e.g., Dioxane) | Homogeneous, high efficiency, simple workup. | rsc.org, santiago-lab.com |

| Catalytic DDQ / MnO₂ | MnO₂ as terminal oxidant | More economical and environmentally benign. | nih.gov |

| Copper(II) salts / O₂ (Air) | Aerobic conditions, often with a base | "Green" chemistry approach, catalytic. | documentsdelivered.com |

| tert-Butyl hypoiodite (B1233010) (t-BuOI) | In situ generation, mild conditions | Used for related isoxazoline synthesis/oxidation. | organic-chemistry.org |

The mechanism of oxidative aromatization depends on the oxidant employed. For high-potential quinones like DDQ, the reaction is generally believed to proceed via a hydride transfer mechanism. rsc.org The DDQ abstracts a hydride ion (H⁻) from the dihydro-oxazole ring, likely from the C4 or C5 position, to form a carbocation intermediate. Subsequent loss of a proton (H⁺) from the adjacent carbon atom restores the aromatic system, yielding the isoxazole and the reduced hydroquinone (B1673460) form of DDQ (DDQH₂). researchgate.net

For metal-based oxidants like MnO₂, the mechanism is often more complex and may involve single-electron transfer (SET) steps occurring on the surface of the solid oxidant. rsc.org The reaction could proceed through radical intermediates. In copper-catalyzed aerobic oxidations, the mechanism likely involves a Cu(I)/Cu(II) catalytic cycle where the copper center facilitates the transfer of electrons from the substrate to molecular oxygen. youtube.com

In-depth Mechanistic Studies of 2,5-Dihydro-1,2-Oxazole Reactions

Deeper understanding of the reactivity of the 2,5-dihydro-1,2-oxazole ring has been achieved through detailed mechanistic and computational studies. The formation of the ring itself, typically via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene, has been a subject of extensive investigation. nih.govmdpi.com Computational studies, particularly using Density Functional Theory (DFT), have shown that these reactions are often concerted but asynchronous processes. mdpi.comresearchgate.net These studies help predict the regioselectivity and stereoselectivity of the ring formation, which is crucial for synthesizing specifically substituted isoxazolines like the title compound.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating the step-by-step mechanism of a chemical transformation. In the context of 2,5-dihydro-1,2-oxazole chemistry, intermediates can be transient species that are not easily isolated but may be detected using spectroscopic techniques or trapping experiments.

For analogous 4,5-dihydrooxazole systems, the formation of oxazolium intermediates has been observed, particularly in reactions with electrophiles. These intermediates can be susceptible to nucleophilic attack, leading to ring-opened products. For instance, in some multi-component reactions involving 4,5-dihydrooxazoles, zwitterionic intermediates have been proposed and, in some cases, characterized. These intermediates can then undergo further reactions, such as interception by a nucleophile like water.

Table 1: Hypothetical Intermediates in the Transformation of this compound

| Intermediate Type | Potential Generating Reaction | Plausible Characterization Method |

| Protonated Dihydrooxazole | Acid-catalyzed rearrangement/hydrolysis | NMR spectroscopy, Mass spectrometry |

| Radical Cation | Photochemical or electrochemical oxidation | EPR spectroscopy, Cyclic voltammetry |

| Metal-Coordinated Complex | Transition-metal-catalyzed cross-coupling | X-ray crystallography (if stable), NMR spectroscopy |

This table presents hypothetical intermediates based on the general reactivity of related heterocyclic systems, as specific data for this compound is not available.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of chemical reactions, as well as the stability of reactants, intermediates, and products. Such analyses are fundamental to understanding and optimizing reaction conditions.

Currently, there is a notable absence of published kinetic and thermodynamic data specifically for the reactions of this compound. General principles of physical organic chemistry can offer qualitative predictions. For example, the presence of the benzyl group on the nitrogen atom and the phenyl group at the 5-position will electronically and sterically influence the reaction rates and equilibria. The phenyl group, for instance, can stabilize adjacent positive or radical centers through resonance.

A comprehensive kinetic analysis would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst loading) to determine the rate law, activation parameters (enthalpy and entropy of activation), and to propose a plausible reaction mechanism.

Thermodynamic analysis would involve determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given transformation. These parameters would indicate whether a reaction is spontaneous and whether it is enthalpically or entropically driven. Such data could be obtained through calorimetry or by studying the temperature dependence of the equilibrium constant.

Table 2: Key Parameters in Kinetic and Thermodynamic Analysis

| Parameter | Information Provided | Experimental Technique |

| Kinetic Parameters | ||

| Rate Constant (k) | Intrinsic speed of the reaction | Spectrophotometry, NMR spectroscopy, Chromatography |

| Reaction Order | Dependence of rate on reactant concentrations | Method of initial rates, Integrated rate laws |

| Activation Energy (Ea) | Minimum energy required for reaction | Arrhenius plot (temperature-dependent rate studies) |

| Thermodynamic Parameters | ||

| Enthalpy of Reaction (ΔH) | Heat absorbed or released during reaction | Calorimetry |

| Entropy of Reaction (ΔS) | Change in disorder during reaction | Gibbs-Helmholtz equation, Calorimetry |

| Gibbs Free Energy (ΔG) | Spontaneity of the reaction | ΔG = ΔH - TΔS, Measurement of equilibrium constant |

This table outlines the standard parameters and techniques used in kinetic and thermodynamic studies, which could be applied to investigate the reactivity of this compound.

The successful generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is contingent upon the availability of this primary experimental data. Without access to published spectra and crystallographic information for this compound, it is not possible to provide a factual and in-depth analysis for the following sections:

Advanced Spectroscopic and Crystallographic Characterization of 2,5 Dihydro 1,2 Oxazole Derivatives

X-ray Diffraction Crystallography for Solid-State Molecular Geometry Elucidation:There are no published crystallographic reports detailing the unit cell parameters, space group, or specific bond lengths and angles for this compound.

Therefore, this article cannot be generated as the necessary factual data for "2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole" is not present in the available scientific literature. To proceed would require speculation or the use of data from analogous but distinct compounds, which would violate the strict requirement to focus solely on the specified molecule.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise measurement of bond lengths, bond angles, and torsional angles is achieved through the refinement of the crystal structure obtained from X-ray diffraction data. For this compound, this analysis would provide the exact distances between the constituent atoms (e.g., C-C, C-N, C-O, N-O bonds) and the angles they form.

Hypothetical Data Tables:

Should experimental data become available, it would be presented in tables similar to the ones below.

Table 1: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| O1-N2 | Data not available |

| N2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-O1 | Data not available |

| N2-C(Benzyl) | Data not available |

| C5-C(Phenyl) | Data not available |

Table 2: Selected Bond Angles (°) for this compound

| Angle | Degree (°) |

| C5-O1-N2 | Data not available |

| O1-N2-C3 | Data not available |

| N2-C3-C4 | Data not available |

| C3-C4-C5 | Data not available |

| C4-C5-O1 | Data not available |

Table 3: Selected Torsional Angles (°) for this compound

| Dihedral Angle | Degree (°) |

| N2-O1-C5-C4 | Data not available |

| O1-N2-C3-C4 | Data not available |

| C3-N2-O1-C5 | Data not available |

| C(Phenyl)-C5-O1-N2 | Data not available |

These values would be compared to standard values for similar bonds and to data from computational chemistry models to identify any unusual geometric features that might imply specific electronic or steric effects.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, the analysis would focus on identifying non-covalent interactions such as:

π-π stacking: The presence of two aromatic rings (benzyl and phenyl) suggests the possibility of π-π stacking interactions, where the rings align in a parallel or offset fashion. The distances and angles between these rings would be measured to characterize these interactions.

C-H···π interactions: The hydrogen atoms of the benzyl (B1604629) group or the dihydrooxazole ring could interact with the electron clouds of the phenyl rings.

C-H···O and C-H···N interactions: Weak hydrogen bonds involving the oxygen and nitrogen atoms of the heterocycle could also play a role in the crystal packing.

A detailed analysis would map these interactions within the crystal lattice to understand how they direct the three-dimensional supramolecular architecture. This understanding is crucial for relating the solid-state structure to physical properties like melting point and solubility.

Computational and Theoretical Approaches to 2,5 Dihydro 1,2 Oxazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2,5-dihydro-1,2-oxazole systems, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to elucidate various molecular properties. ajchem-a.com

The first step in a computational study is typically geometry optimization, which locates the minimum energy structure of the molecule. For 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole, this process would determine the most stable arrangement of its atoms in three-dimensional space. Key parameters obtained include bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Dihydrooxazole Ring System (Illustrative)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| O-N | 1.45 | |

| N-C5 | 1.48 | |

| C5-C4 | 1.50 | |

| C4-O | 1.43 | |

| O-N-C5 | 105.0 | |

| N-C5-C4 | 102.0 | |

| C5-C4-O | 104.0 |

Note: This data is illustrative for a generic dihydrooxazole ring and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. ajchem-a.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com In substituted oxazole (B20620) derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the π-conjugated parts of the molecule. For this compound, the HOMO would likely be localized on the phenyl and benzyl (B1604629) rings, while the LUMO might be distributed over the dihydrooxazole ring and the phenyl substituent.

Table 2: Illustrative FMO Data for a Phenyl-Substituted Heterocycle

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.57 |

| ELUMO | -2.09 |

Note: This data is based on a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, and is for illustrative purposes only. ajchem-a.com

Understanding the charge distribution within a molecule is vital for predicting its intermolecular interactions and reactive sites. Mulliken population analysis is a common method to calculate partial atomic charges, which can indicate the electron-donating or electron-withdrawing nature of different atoms. ajchem-a.com In 2,5-dihydro-1,2-oxazole systems, the electronegative oxygen and nitrogen atoms are expected to carry negative partial charges, while adjacent carbon atoms would be more positive.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. ajchem-a.com For the target molecule, the area around the oxygen atom of the dihydrooxazole ring would likely be a region of high negative potential.

Vibrational Frequency Computations and Correlation with Experimental Spectroscopic Data

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis or reactions of 2,5-dihydro-1,2-oxazoles, DFT calculations can be used to map out the entire reaction pathway. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For example, in the synthesis of 1,2-oxazoles from β-enamino ketoesters and hydroxylamine (B1172632), computational studies can help determine the regioselectivity by comparing the transition state energies for the formation of different isomers. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for studying static properties of molecules at their energy minima, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape at a given temperature. nih.gov

For a flexible molecule like this compound, an MD simulation can reveal how the molecule samples different conformations and the timescales of these motions. This is particularly useful for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site. By analyzing the trajectory from an MD simulation, one can identify the most populated conformational states and the pathways for transitioning between them.

Advanced Applications in Organic Synthesis and Material Sciences

2,5-Dihydro-1,2-Oxazoles as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. williams.edu The 2,5-dihydro-1,2-oxazole scaffold and its close relatives, such as oxazolidinones, have proven to be highly effective as chiral auxiliaries. springerprofessional.deresearchgate.net

These heterocyclic systems are frequently derived from readily available and inexpensive natural sources like amino acids. researchgate.net Once attached to a non-chiral substrate, the rigid, chiral environment of the auxiliary directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to others. This diastereoselective control is predictable and reliable, making it a favored method in complex syntheses. williams.edu

The application of these auxiliaries is widespread, particularly in stereoselective alkylation and aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions. researchgate.netscielo.org.mx For instance, the Evans' oxazolidinone auxiliaries, which are structurally similar to dihydro-oxazoles, are renowned for their high levels of stereocontrol in aldol reactions, allowing for the creation of two adjacent stereocenters with defined absolute stereochemistry. wikipedia.org The effectiveness of these reactions has been demonstrated in the total synthesis of numerous complex molecules. springerprofessional.de After the desired chiral center has been created, the auxiliary can be cleanly removed and often recovered for reuse, adding to the efficiency of the process. wikipedia.org

| Reaction Type | Auxiliary Class | Key Features | Typical Diastereoselectivity | Ref. |

| Asymmetric Alkylation | Oxazolidinones | Formation of chiral enolates, predictable stereochemical outcome. | High (often >95:5 dr) | researchgate.net |

| Asymmetric Aldol Reaction | Oxazolidinones | Controls formation of syn or anti aldol products. | High (often >95:5 dr) | wikipedia.orgscielo.org.mx |

| Asymmetric Diels-Alder | Camphorsultam | Influences the facial selectivity of the dienophile. | Good to Excellent | researchgate.net |

| Asymmetric Michael Addition | Heterocyclic Auxiliaries | Controls the stereoselective formation of C-C bonds. | High | springerprofessional.de |

This table summarizes the application of heterocyclic chiral auxiliaries in key asymmetric reactions.

Role in the Synthesis of Complex Natural Products and Analogues

The 2,5-dihydro-1,2-oxazole ring is not only a valuable chiral auxiliary but also a critical synthetic intermediate in the construction of more complex molecules, particularly natural products containing the fully aromatic oxazole (B20620) core. researchgate.net Oxazole rings are found in a wide array of bioactive natural products, including pharmaceuticals and agrochemicals. organic-chemistry.orgresearchgate.net

Many modern synthetic routes to oxazoles proceed through a 2,5-dihydro-1,2-oxazole (also known as an oxazoline) intermediate. For example, the widely used van Leusen oxazole synthesis involves the reaction of an aldehyde with Tosylmethylisocyanide (TosMIC), which forms an oxazoline (B21484) intermediate that subsequently eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov Similarly, other cyclization methods to form oxazoles explicitly proceed through a dihydrooxazole intermediate which is then oxidized to the final aromatic product. organic-chemistry.org

This strategy has been successfully applied to the total synthesis of several natural products. For instance, a one-step synthesis of annuloline, a natural product featuring an oxazole substructure, was achieved using an iodine-catalyzed tandem oxidative cyclization where a dihydro-oxazole is a presumed intermediate. organic-chemistry.org Likewise, the natural product halfordinol (B1198443) has been synthesized using methods that form the oxazole ring. researchgate.net The utility of these heterocyclic auxiliaries and intermediates is prominently featured in the synthesis of complex targets such as brefeldin A and the calcaripeptides, where precise stereochemical control is paramount. springerprofessional.de

| Natural Product | Key Synthetic Strategy | Role of Dihydro-oxazole/Oxazole | Ref. |

| Annuloline | Iodine-catalyzed tandem oxidative cyclization | Intermediate in oxazole formation | organic-chemistry.org |

| Halfordinol | Iodine-mediated oxazole synthesis | Direct formation of the oxazole core | researchgate.net |

| Brefeldin A | Auxiliary-controlled reactions | Chiral auxiliary directs stereocenters | springerprofessional.de |

| Calcaripeptides A, B, C | Auxiliary-controlled reactions | Chiral auxiliary directs stereocenters | springerprofessional.de |

This table highlights the role of the oxazole and related scaffolds in the synthesis of selected natural products.

Utilization in the Development of Novel Organic Materials Exhibiting the 2,5-Dihydro-1,2-Oxazole Scaffold

The unique electronic and structural properties of heterocyclic scaffolds are increasingly being exploited in the field of materials science. researchgate.net While the fully aromatic oxazole ring is well-known for its applications in fluorescent dyes and catalysts, the 2,5-dihydro-1,2-oxazole core is also finding a niche in the development of novel organic materials. researchgate.netorganic-chemistry.org

A significant application of the 2,5-dihydro-1,2-oxazole scaffold is in the area of liquid crystals. Research has demonstrated the synthesis and mesomorphic (liquid crystalline) properties of 3,5-disubstituted 4,5-dihydro-1,2-oxazoles. researchgate.net These materials possess properties intermediate between those of conventional liquids and solid crystals, making them valuable for applications in displays and optical sensors.

Furthermore, because 2,5-dihydro-1,2-oxazoles are direct precursors to highly fluorescent oxazole compounds, they are integral to the synthesis of materials used as optical whitening agents and as active components in dye lasers. The conversion of the dihydro-oxazole to the oxazole can be a key final step in the synthesis of these advanced materials. The broader class of benzoxazole (B165842) derivatives, which share structural similarities, also exhibits high fluorescence and has been investigated for various material applications.

| Material Class | Scaffold | Application | Key Property | Ref. |

| Liquid Crystals | 3,5-Disubstituted 4,5-dihydro-1,2-oxazoles | Display Technology, Sensors | Mesomorphic behavior | researchgate.net |

| Fluorescent Dyes | 2,5-Disubstituted Oxazoles | Dye Lasers, Bio-imaging | High fluorescence quantum yield | organic-chemistry.org |

| Catalysts | Oxazole-containing ligands | Asymmetric Catalysis | Chiral scaffolding, metal coordination | researchgate.netdicp.ac.cn |

This table provides examples of organic materials developed using the 2,5-dihydro-1,2-oxazole scaffold or its direct derivatives.

Future Prospects and Emerging Research Directions in 2,5 Dihydro 1,2 Oxazole Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Isoxazolines

Traditional synthesis of isoxazolines often relies on methods that utilize toxic, carcinogenic, or environmentally harmful solvents. emerging-researchers.orgdigitellinc.com Recognizing these drawbacks, a significant research thrust is directed towards developing environmentally benign and sustainable synthetic protocols. The future of isoxazoline (B3343090) synthesis, including for derivatives like 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole, lies in the adoption of green chemistry principles.

Key innovations in this area include:

Aqueous Media and Surfactants: One promising approach involves the use of surfactants in aqueous media to create micelles that act as microreactors. digitellinc.com This strategy facilitates the one-pot synthesis of isoxazolines by generating nitrile oxides in situ from aldehydes, which then react with dipolarophiles in a 1,3-dipolar cycloaddition. digitellinc.com This method not only avoids hazardous organic solvents but can also improve reaction efficiency, with reported yields as high as 77%. emerging-researchers.org The use of recyclable surfactants like DL-α-tocopherol methoxypolyethylene glycol succinate (B1194679) (TPGS-750-M) further enhances the sustainability of this process. digitellinc.com

Ultrasound and Microwave Irradiation: Energy-efficient techniques such as ultrasound and microwave assistance are being increasingly employed. nih.govresearchgate.net Ultrasound-assisted four-component reactions in water have been successfully used for the green synthesis of novel 3,5-disubstituted isoxazoline derivatives. nih.gov Similarly, microwave irradiation offers a method for the rapid synthesis of isoxazolines, often with reduced reaction times and improved yields compared to conventional heating. researchgate.net

Catalyst-Free Conditions: Research is also exploring catalyst-free approaches, for instance, using ultrasound radiation for the synthesis of 3-alkyl-5-aryl isoxazoles, which offers advantages like easier work-up, mild reaction conditions, and high yields. nih.gov

Table 1: Comparison of Green Synthetic Methods for Isoxazolines

| Method | Key Features | Advantages | Source(s) |

|---|---|---|---|

| Surfactant in Water | Utilizes micelles as microreactors; one-pot synthesis. | Avoids toxic organic solvents; can be faster; enables surfactant recycling. | emerging-researchers.orgdigitellinc.com |

| Ultrasound-Assisted | Employs ultrasonic waves to promote reaction in aqueous media. | Energy efficient; mild conditions; suitable for multicomponent reactions. | nih.gov |

| Microwave Irradiation | Uses microwave energy to accelerate reactions. | Rapid synthesis; often higher yields; reduced side reactions. | researchgate.net |

Exploration of Novel Catalytic Transformations for Dihydro-1,2-Oxazole Derivatization

Catalysis is at the forefront of efforts to functionalize and derivatize the dihydro-1,2-oxazole core, enabling access to a vast chemical space. Future research will focus on discovering novel catalytic systems that offer greater control over selectivity, broader substrate scope, and milder reaction conditions.

Emerging catalytic strategies include:

Transition Metal Catalysis: Palladium (Pd) catalysis is a powerful tool for creating diverse isoxazolines. rsc.org For example, Pd-catalyzed oxyalkynylation of alkenyl oximes with alkynyl bromides allows for the synthesis of isoxazolines bearing an alkyne group through the simultaneous formation of C(sp³)–O and C(sp³)–C(sp) bonds. rsc.org Copper(I)-catalyzed reactions are also prominent, enabling the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.govbeilstein-journals.org Future work will likely involve exploring a wider range of transition metals and ligand combinations to achieve novel transformations.

Organocatalysis: Asymmetric organocatalysis presents an attractive metal-free alternative for synthesizing chiral isoxazolines. nih.gov The use of second-generation MacMillan catalysts, for instance, has been shown to dramatically accelerate the enantioselective 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes, yielding 4-isoxazolines with excellent enantiomeric ratios at room temperature. nih.gov This approach is particularly valuable for drug discovery, where enantiopurity is often critical. nih.gov

Synergistic Catalysis: The combination of multiple catalysts to achieve transformations not possible with a single catalyst is a growing area. For example, Au(I)/Sc(OTf)₃ synergistic catalysis has been applied to the synthesis of functionalized isoxazoles from ynones, demonstrating the potential of cooperative catalysis to unlock new reaction pathways. nih.gov

Table 2: Novel Catalytic Approaches in Isoxazoline Chemistry

| Catalyst Type | Example | Transformation | Significance | Source(s) |

|---|---|---|---|---|

| Transition Metal | Palladium (Pd) complexes | Oxyalkynylation of alkenyl oximes | Forms C-O and C-C bonds in one pot, introducing alkyne functionality. | rsc.org |

| Transition Metal | Copper(I) iodide (CuI) | 1,3-dipolar cycloaddition | Regioselective one-pot synthesis of 3,5-disubstituted isoxazoles. | nih.gov |

| Organocatalyst | MacMillan's Imidazolidinone | Enantioselective 1,3-dipolar cycloaddition | Provides rapid, metal-free access to chiral polyfunctionalized 4-isoxazolines. | nih.gov |

| Synergistic | Au(I)/Sc(OTf)₃ | Nitrogen transfer from 4,5-dihydro-1,2,4-oxadiazole to ynones | Access to functionalized isoxazoles through a novel N-transfer reagent. | nih.gov |

Development of Chemoenzymatic and Biocatalytic Approaches to 2,5-Dihydro-1,2-Oxazoles

The integration of biological catalysts (enzymes) into synthetic routes offers unparalleled selectivity under mild, environmentally friendly conditions. While still an emerging field for isoxazoline synthesis specifically, chemoenzymatic and biocatalytic cascades hold immense promise for the future. kcl.ac.uk These approaches combine the strengths of traditional chemical synthesis with the high regio- and stereoselectivity of enzymatic transformations.

Future research in this domain is expected to focus on:

Enzymatic Asymmetric Synthesis: Harnessing enzymes to produce enantiomerically pure isoxazolines. This could involve the enzymatic resolution of racemic mixtures or the direct asymmetric synthesis using enzymes like ene-reductases in cascade reactions. nih.govresearchgate.net

Enzyme Engineering: Tailoring enzymes through directed evolution or rational design to accept non-natural substrates, such as isoxazoline precursors, and to perform novel chemical transformations. This would significantly expand the biocatalytic toolbox available for synthesizing complex dihydro-1,2-oxazole derivatives.

Strategic Integration of Computational Methods for Predictive Synthesis and Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties before synthesis. researchgate.net For 2,5-dihydro-1,2-oxazole chemistry, these methods offer a pathway to accelerate discovery and optimize molecular characteristics.

Key applications and future directions include:

Rational Drug Design: Using molecular docking and quantitative structure-activity relationship (QSAR) studies to design isoxazoline derivatives with specific biological activities. researchgate.net For example, computational studies have been used to design isoxazoline-based insecticides with reduced toxicity to non-target species like bees by modeling their interaction with GABA receptors. nih.govnih.gov

Predictive Toxicology: Employing molecular dynamics simulations and other computational tools to predict the toxicity of new isoxazoline derivatives. This allows for the early-stage filtering of potentially harmful compounds, aligning with green chemistry principles by reducing the synthesis of unsafe molecules. nih.gov

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to understand the mechanisms of synthetic reactions. nih.gov This knowledge can be used to optimize reaction conditions, improve yields, and predict the outcomes of new catalytic transformations, guiding experimental efforts more efficiently.

Table 3: Applications of Computational Methods in Isoxazoline Chemistry

| Computational Method | Application | Outcome | Source(s) |

|---|---|---|---|

| Molecular Docking / QSAR | Design of bioactive molecules | Prediction of binding affinity and biological activity; rational design of new derivatives. | researchgate.netnih.gov |

| Molecular Dynamics (MD) | Elucidation of protein-ligand interactions; toxicity prediction | Identification of key molecular interactions responsible for efficacy and toxicity. | nih.govnih.gov |

| Density Functional Theory (DFT) | Investigation of reaction mechanisms | Understanding electrostatic interactions and transition states to optimize synthetic routes. | nih.gov |

Discovery of New Reaction Pathways for Ring Manipulation and Expansion

The 2,5-dihydro-1,2-oxazole ring is not merely a stable final structure but also a versatile synthetic intermediate. The inherent reactivity of the heterocyclic ring, particularly the relatively weak N-O bond, makes it susceptible to a variety of ring-opening and rearrangement reactions. nih.govwikipedia.org The discovery of new pathways for manipulating the isoxazoline core is a key area for future research, as it provides access to other valuable and highly functionalized molecular architectures.

Promising research directions include:

Reductive Ring Opening: A number of methods are known for the reductive cleavage of the isoxazoline ring using reagents like Raney Ni, NaBH₄, or catalytic hydrogenation. nih.gov These reactions typically yield functionalized products such as γ-amino alcohols or β-hydroxyketones, which are valuable building blocks in medicinal chemistry. nih.gov Future work will likely focus on developing more stereoselective reduction methods to control the chirality of the resulting acyclic products.

Rearrangement Reactions: Isoxazolines can undergo various intramolecular rearrangements to form different heterocyclic systems. clockss.org For instance, quaternization of the nitrogen atom can trigger competing reaction pathways leading to the formation of α,β-enones or enamines, with the outcome controlled by substitution patterns and reaction conditions. clockss.org

Ring Expansion: Developing novel methods to expand the five-membered dihydro-1,2-oxazole ring into larger, medium-sized heterocyclic systems is a significant synthetic challenge. While demonstrated in related imidazoline (B1206853) systems, the application of ring expansion strategies to isoxazolines could provide access to previously undescribed chemical scaffolds with unique biological properties. osi.lv

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.